

Synthesis of 3-Methyl-4-nitrobenzaldehyde from 3-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzaldehyde

Cat. No.: B101905

[Get Quote](#)

Application Note: Synthesis of 3-Methyl-4-nitrobenzaldehyde

Introduction

3-Methyl-4-nitrobenzaldehyde is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure, featuring an aldehyde and a nitro group, allows for diverse subsequent chemical transformations. This application note details a robust protocol for the synthesis of **3-Methyl-4-nitrobenzaldehyde** via the electrophilic aromatic substitution (nitration) of 3-methylbenzaldehyde. The methyl group of the starting material acts as an ortho-para director, while the aldehyde group is a meta-director. The combined influence of these groups preferentially directs the incoming electrophile (the nitronium ion, NO_2^+) to the position para to the methyl group and meta to the aldehyde group. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.^[1] This protocol emphasizes strict temperature control to minimize the formation of by-products and ensure a high yield of the desired product.

Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzaldehyde derivatives.^{[2][3][4]}

Materials and Equipment

Reagents:

- 3-Methylbenzaldehyde (C₈H₈O, MW: 120.15 g/mol, CAS: 620-23-5)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Fuming Nitric Acid (HNO₃, ~70%)
- Ice (from deionized water)
- Sodium Bicarbonate (NaHCO₃)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Toluene
- Petroleum Ether (60-80 °C)
- Deionized Water

Equipment:

- Three-neck round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Internal thermometer
- Ice-salt bath
- Büchner funnel and suction flask
- Separatory funnel
- Beakers

- Rotary evaporator
- Standard laboratory glassware

Preparation of the Nitrating Mixture

CAUTION: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The mixing process is highly exothermic.

- Place the 250 mL three-neck flask in an ice-salt bath to maintain a low temperature.
- To the flask, add 40 mL of concentrated sulfuric acid.
- Begin stirring and allow the acid to cool to below 5 °C.
- Carefully and slowly add 10 mL of fuming nitric acid to the sulfuric acid using a dropping funnel over a period of 15-20 minutes.^[4]
- Ensure the temperature of the mixture is maintained between 0-10 °C throughout the addition.^{[2][4]} This resulting solution is the nitrating mixture.

Nitration Reaction

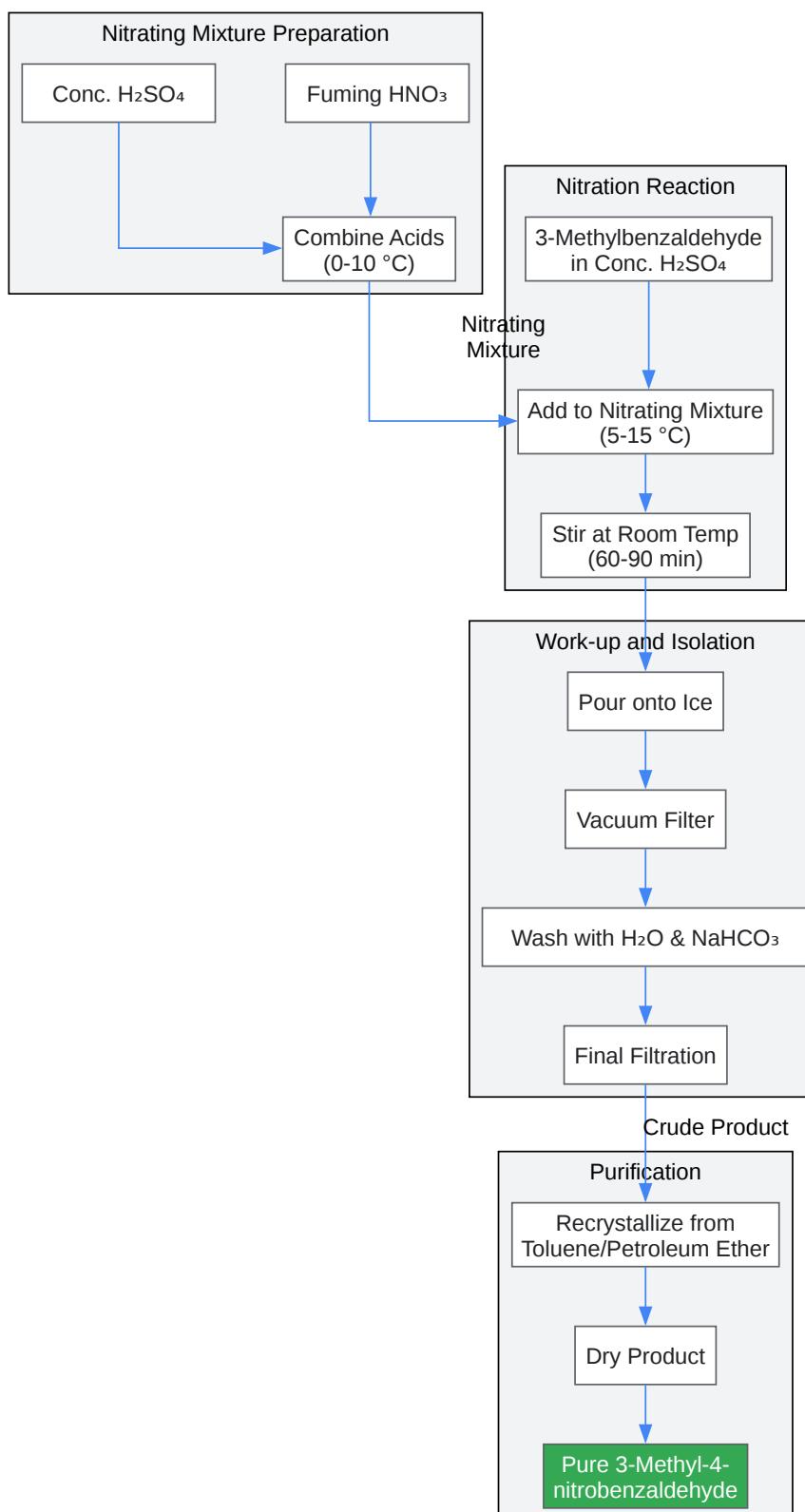
- In a separate beaker, dissolve 5.0 g (41.6 mmol) of 3-methylbenzaldehyde in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath.
- Slowly add the 3-methylbenzaldehyde solution to the cold nitrating mixture dropwise using a dropping funnel over approximately 30-45 minutes.
- Meticulously maintain the internal reaction temperature between 5 °C and 15 °C during the addition.^[2] Higher temperatures can lead to the formation of dinitrated by-products.^[2]
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 60-90 minutes to ensure the reaction goes to completion.

Work-up and Isolation

- Carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with constant manual stirring.[4][5] A yellow solid precipitate of the crude product will form.
- Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the solid precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
- To further neutralize, suspend the crude product in 100 mL of a 5% sodium bicarbonate solution, stir for 15 minutes, and then filter again.[2][4] Wash the final solid with cold deionized water and press it as dry as possible on the funnel.

Purification

- The crude **3-Methyl-4-nitrobenzaldehyde** can be purified by recrystallization.
- Dissolve the dried crude product in a minimal amount of hot toluene.
- Slowly add petroleum ether (60-80 °C) until the solution becomes turbid.[4]
- Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
- Collect the purified light-yellow crystals by vacuum filtration and dry them in a desiccator. A yield of approximately 93% has been reported for similar procedures.[6][7]


Data Summary and Characterization

The following table summarizes the quantitative data for the synthesis.

Parameter	Value
Reagents	
3-Methylbenzaldehyde	5.0 g (41.6 mmol)
Conc. Sulfuric Acid	40 mL + 10 mL
Fuming Nitric Acid	10 mL
Reaction Conditions	
Nitrating Mixture Temp.	0-10 °C
Reactant Addition Temp.	5-15 °C[2]
Reaction Time (Room Temp.)	60-90 minutes
Product Information	
Product Name	3-Methyl-4-nitrobenzaldehyde
Chemical Formula	C ₈ H ₇ NO ₃
Molecular Weight	165.15 g/mol [8]
Theoretical Yield	~6.87 g
Appearance	Milky white to light-yellow crystalline solid[6][7]
Characterization Data	
¹ H NMR (300 MHz, CDCl ₃) δ	10.12 (s, 1H), 8.07 (d, 1H), 7.85 (m, 2H), 2.66 (s, 3H)[6][7]
IR (KBr, cm ⁻¹)	1702 (C=O), 1518 (NO ₂ , asym), 1361 (NO ₂ , sym)[6][7]

Visual Workflow and Diagrams

The logical flow of the experimental protocol is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Methyl-4-nitrobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westfield.ma.edu [westfield.ma.edu]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. 3-METHYL-4-NITROBENZALDEHYDE | 18515-67-8 [chemicalbook.com]
- 7. 3-METHYL-4-NITROBENZALDEHYDE CAS#: 18515-67-8 [amp.chemicalbook.com]
- 8. 3-Methyl-4-nitrobenzaldehyde | C8H7NO3 | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 3-Methyl-4-nitrobenzaldehyde from 3-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101905#synthesis-of-3-methyl-4-nitrobenzaldehyde-from-3-methylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com